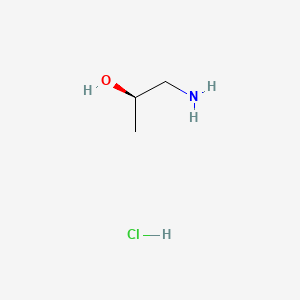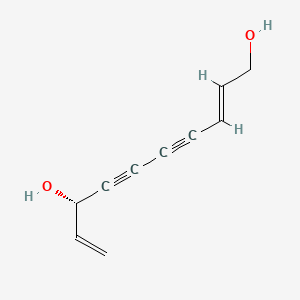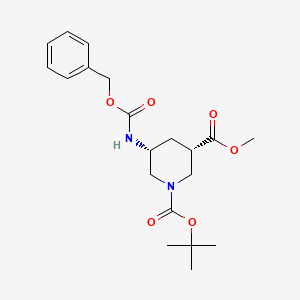
(R)-1-Aminopropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Aminopropan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-1-Aminopropan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of ®-1-nitropropan-2-ol using hydrogen gas in the presence of a palladium catalyst. The resulting ®-1-aminopropan-2-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Another method involves the reductive amination of acetone with ammonia, followed by resolution of the racemic mixture using a chiral acid to obtain the desired enantiomer. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
In industrial settings, ®-1-Aminopropan-2-ol hydrochloride is typically produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Aminopropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-nitropropan-2-ol using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form ®-1-aminopropan-2-ol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as ®-1-chloropropan-2-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents.
Major Products
Oxidation: ®-1-Nitropropan-2-ol
Reduction: ®-1-Aminopropan-2-ol
Substitution: ®-1-Chloropropan-2-ol
Wissenschaftliche Forschungsanwendungen
®-1-Aminopropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-Aminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Aminopropan-2-ol hydrochloride: The enantiomer of ®-1-Aminopropan-2-ol hydrochloride, with similar chemical properties but different biological activity.
1-Aminopropan-2-ol: The racemic mixture of the compound, which lacks the enantiomeric purity of the ®-form.
2-Amino-1-propanol: A structural isomer with different chemical and biological properties.
Uniqueness
®-1-Aminopropan-2-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to participate in a variety of chemical reactions also makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(2R)-1-aminopropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMQNNDKGEIMZ-AENDTGMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)












